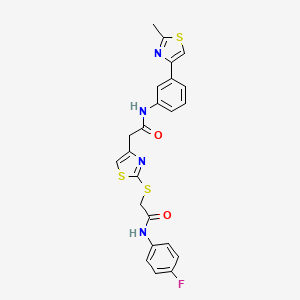

![molecular formula C25H25N3O4S B2784454 ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920476-36-4](/img/structure/B2784454.png)

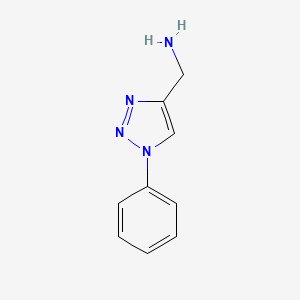

ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a pyrimidine derivative . Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis

The reaction of pyrimidines with organolithium reagents leads to the formation of new pyrimidine derivatives . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Applications De Recherche Scientifique

Comprehensive Analysis of Ethyl 2-(4-Benzylbenzamido)-3-Carbamoyl-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-Carboxylate Applications

The compound ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, also known as ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate, exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of its applications across various fields:

Antimicrobial Activity: Pyridazine derivatives, which include the core structure of the compound , have been shown to possess a wide range of pharmacological activities, including antimicrobial properties . The compound’s ability to interact with bacterial cell walls or disrupt essential bacterial enzymes could be explored for the development of new antibiotics.

Antidepressant and Anxiolytic Effects: The pyridazine moiety is known to contribute to antidepressant and anxiolytic effects . Research into the compound’s potential impact on neurotransmitter systems could lead to the development of novel treatments for mood disorders.

Anti-Hypertensive Applications: Compounds with a pyridazine base have been associated with anti-hypertensive effects . This compound could be investigated for its ability to modulate blood pressure through vascular smooth muscle relaxation or inhibition of angiotensin-converting enzymes.

Anticancer Properties: Pyridazine derivatives have shown anticancer activity, and the specific structure of this compound may interact with cancer cell lines to inhibit growth or induce apoptosis . Its role in cancer therapy could be a significant area of research, particularly in targeted drug delivery systems.

Antiplatelet and Anticoagulant Effects: The compound’s potential to act as an antiplatelet or anticoagulant agent could be valuable in the prevention of thrombosis . Its efficacy and safety in blood clot prevention warrant further investigation.

Anti-Inflammatory and Analgesic Applications: Pyridazine derivatives have demonstrated anti-inflammatory and analgesic properties . The compound could be studied for its effectiveness in reducing inflammation and pain, possibly leading to new treatments for chronic inflammatory diseases.

Agrochemical Use: The structural analogs of this compound have been utilized in agrochemicals . Its application in the development of herbicides or pesticides could be explored, focusing on its safety and environmental impact.

Antiproliferative Activity: Research has indicated that similar compounds exhibit antiproliferative activity against various cancer cell lines . This compound could be part of a library of substances tested for their ability to inhibit cell proliferation, which is crucial in cancer treatment.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a pyridine scaffold have been consistently incorporated in a diverse range of drug candidates approved by the fda . They have shown significant clinical diversity and have been used against several disease states .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been known to exhibit promising anti-proliferative activity .

Biochemical Pathways

Pyridine-based molecules have been found to be involved in numerous oxidation–reduction processes .

Safety and Hazards

Orientations Futures

The synthesis and study of pyrimidine derivatives are of great interest due to their wide range of biological activities. Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, investigations of the fluorescence properties of the final compounds could reveal potential applications in pH sensing .

Propriétés

IUPAC Name |

ethyl 2-[(4-benzylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-2-32-25(31)28-13-12-19-20(15-28)33-24(21(19)22(26)29)27-23(30)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H2,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGILBMPKGDNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2784372.png)

![2-chloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784375.png)

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)

![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)

![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)

![neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2784385.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)